methyl 2-{[(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate
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Overview
Description
Methyl 2-[((E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-2-propenoyl)amino]benzoate is an organic compound with a complex structure It is characterized by the presence of a chlorobenzyl group, a cyano group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[((E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-2-propenoyl)amino]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzyl alcohol with a suitable phenol derivative to form the 4-[(4-chlorobenzyl)oxy]phenyl intermediate.
Addition of the cyano group: The intermediate is then reacted with a cyano-containing reagent, such as malononitrile, under basic conditions to introduce the cyano group.
Formation of the propenoyl group: The cyano intermediate is further reacted with an appropriate acylating agent to form the 2-cyano-2-propenoyl group.
Final coupling: The final step involves the coupling of the propenoyl intermediate with methyl 2-aminobenzoate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[((E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-2-propenoyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Scientific Research Applications
Methyl 2-[((E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-2-propenoyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[((E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-2-propenoyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-2-propenoyl]amino}benzoate: This compound has a similar structure but with an ethoxy group instead of a phenyl group.
Methyl 2-{[(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-2-propenoyl]amino}benzoate: This compound has a methoxy group instead of a phenyl group.
Uniqueness
Methyl 2-[((E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-2-propenoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorobenzyl group, cyano group, and benzoate ester make it a versatile compound for various applications.
Properties
Molecular Formula |
C25H19ClN2O4 |
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Molecular Weight |
446.9 g/mol |
IUPAC Name |
methyl 2-[[(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C25H19ClN2O4/c1-31-25(30)22-4-2-3-5-23(22)28-24(29)19(15-27)14-17-8-12-21(13-9-17)32-16-18-6-10-20(26)11-7-18/h2-14H,16H2,1H3,(H,28,29)/b19-14+ |
InChI Key |
RITDZEBBRNJZCV-XMHGGMMESA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)/C#N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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